2-Butyl-4-methylpyrimidin-5-amine
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Overview
Description
2-Butyl-4-methylpyrimidin-5-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-methylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-butyl-4-methylpyrimidine with ammonia or an amine source under high temperature and pressure. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Butyl-4-methylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or microbial enzymes, contributing to its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-methylpyrimidine: Lacks the amino group at position 5.
4-Methylpyrimidin-5-amine: Lacks the butyl group at position 2.
2-Butylpyrimidin-5-amine: Lacks the methyl group at position 4.
Uniqueness
2-Butyl-4-methylpyrimidin-5-amine is unique due to the presence of both butyl and methyl groups, which may contribute to its distinct pharmacological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-butyl-4-methylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-4-5-9-11-6-8(10)7(2)12-9/h6H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNWCACMWDIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C(=N1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699189-96-2 |
Source
|
Record name | 2-butyl-4-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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